2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
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Overview
Description
2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as morpholine.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like morpholine, and the reactions are typically carried out in solvents like acetonitrile with bases such as triethylamine.
Oxidation and Reduction Reactions:
Major Products
The major products formed from substitution reactions include various alkylthio derivatives, depending on the nucleophile used .
Scientific Research Applications
2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of drugs due to its potential biological activities, such as antimicrobial, antiviral, and anticancer properties
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione
- 2-Bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine
Uniqueness
2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups on the thiazolopyrimidine scaffold makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H3BrClN3S |
---|---|
Molecular Weight |
264.53 g/mol |
IUPAC Name |
2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H3BrClN3S/c1-2-3-4(11-6(8)9-2)12-5(7)10-3/h1H3 |
InChI Key |
GKBQZWPPJSQCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)SC(=N2)Br |
Origin of Product |
United States |
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